

A Technical Guide to the Spectroscopic Characterization of Isopropylidiphenylphosphine

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Compound of Interest

Compound Name: *Isopropylidiphenylphosphine*

Cat. No.: *B1266036*

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This technical guide provides an in-depth overview of the spectroscopic data for **isopropylidiphenylphosphine**, a common organophosphorus ligand. The focus is on Infrared (IR) and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, crucial techniques for the structural elucidation and quality control of such compounds. This document presents quantitative data in a structured format, details experimental protocols, and visualizes the analytical workflow.

Spectroscopic Data

The following sections present the key spectroscopic data for **isopropylidiphenylphosphine**.

The ¹³C NMR spectrum of **isopropylidiphenylphosphine** provides detailed information about the carbon framework of the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) with the phosphorus nucleus (³¹P) are given in Hertz (Hz).

Carbon Atom Assignment	Chemical Shift (δ) in ppm	nJP-C Coupling Constant (Hz)	Multiplicity
Isopropyl - CH	24.9	8.27	Doublet
Isopropyl - CH ₃	19.6	17.9	Doublet
Phenyl - C1 (ipso)	137.5	13.8	Doublet
Phenyl - C2, C6 (ortho)	133.4	18.8	Doublet
Phenyl - C3, C5 (meta)	128.2	6.9	Doublet
Phenyl - C4 (para)	128.5	Not Applicable	Singlet

Note: The assignments are based on typical chemical shifts and P-C coupling patterns for phosphine ligands.

The infrared spectrum of **isopropylidiphenylphosphine** reveals the vibrational modes of its functional groups. The following table lists the expected characteristic absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3070 - 3010	Medium	C-H Stretch	Aromatic (Phenyl)
2960 - 2870	Strong	C-H Stretch	Aliphatic (Isopropyl)
1590 - 1575	Medium-Weak	C=C Stretch	Aromatic Ring
1480 - 1460	Medium	C-H Bend (Scissoring)	Isopropyl (CH ₃)
1435	Strong	P-Phenyl Stretch	Phenylphosphine
1385 - 1365	Medium	C-H Bend (Umbrella)	Isopropyl (gem-dimethyl)
740 - 690	Strong	C-H Out-of-plane Bend	Monosubstituted Phenyl

Note: This is a predicted spectrum based on the characteristic absorption frequencies of the functional groups present in **isopropyldiphenylphosphine**.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Objective: To obtain a high-resolution ^{13}C NMR spectrum of **isopropyldiphenylphosphine** for structural confirmation.

Instrumentation:

- A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Accurately weigh approximately 20-30 mg of **isopropyldiphenylphosphine**.
- Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , C_6D_6) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing may be applied.

Data Acquisition Parameters:

- Pulse Program: A standard proton-decoupled ^{13}C experiment (e.g., zgpg30 on Bruker instruments).
- Solvent: CDCl_3
- Temperature: 298 K
- Spectral Width: 0 - 200 ppm
- Acquisition Time: ~1-2 seconds
- Relaxation Delay (d1): 2 seconds
- Number of Scans: 1024 to 4096 (or as needed to achieve adequate signal-to-noise ratio)

- Referencing: The solvent peak (CDCl₃ at 77.16 ppm) is used as an internal reference.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale using the solvent reference peak.
- Integrate the peaks and identify the chemical shifts and multiplicities.

Objective: To obtain an infrared spectrum of **isopropyldiphenylphosphine** to identify its characteristic functional groups.

Instrumentation:

- A Fourier Transform Infrared (FTIR) spectrometer.
- An appropriate sampling accessory (e.g., Attenuated Total Reflectance - ATR, or salt plates for a thin film).

Sample Preparation (ATR Method):

- Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of liquid **isopropyldiphenylphosphine** directly onto the center of the ATR crystal.
- If the sample is a solid, place a small amount onto the crystal and apply pressure using the instrument's pressure arm to ensure good contact.

Data Acquisition Parameters:

- Spectral Range: 4000 - 400 cm⁻¹

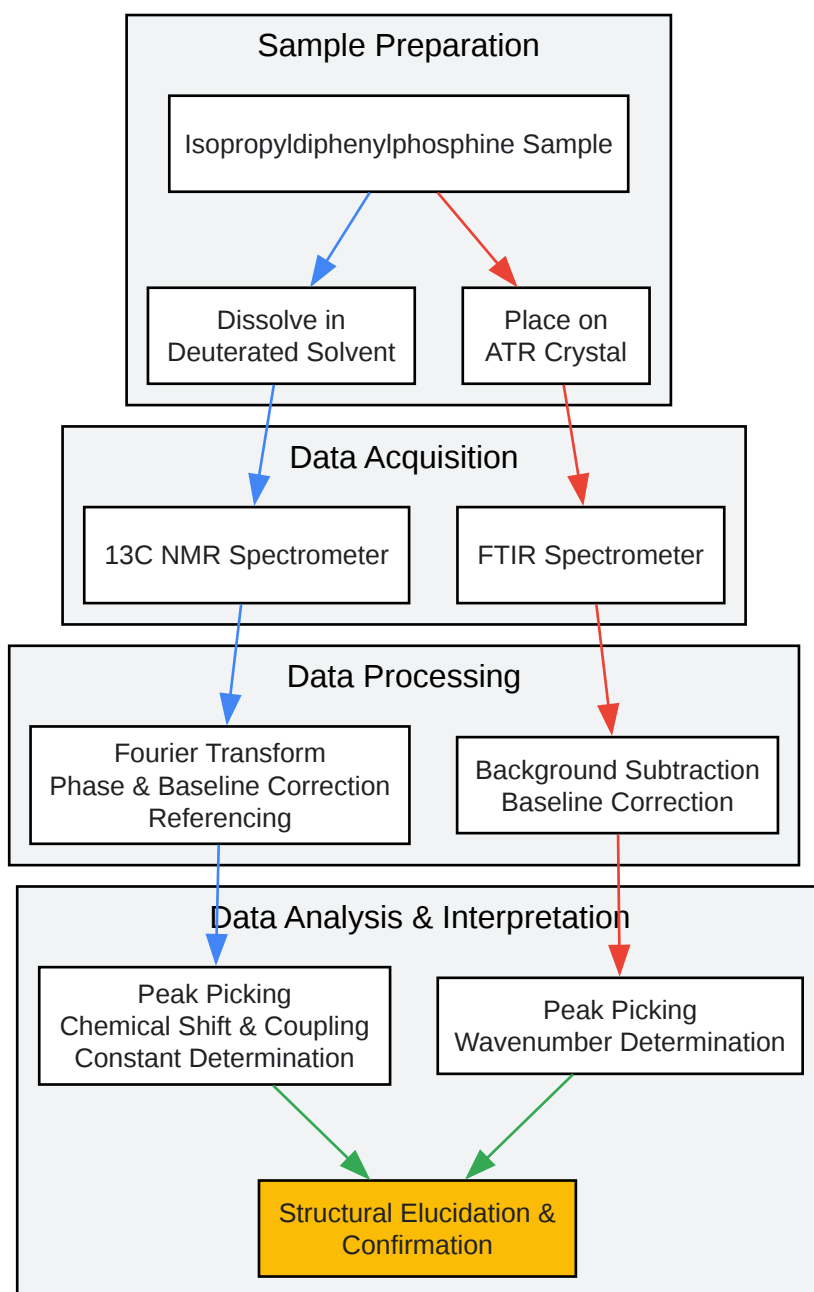
- Resolution: 4 cm⁻¹
- Number of Scans: 16-32
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Perform baseline correction if necessary.
- Use the peak-picking function to identify the wavenumbers of the major absorption bands.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of spectroscopic analysis for the characterization of a chemical compound like **isopropyldiphenylphosphine**.



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Spectroscopic Analysis Workflow

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